N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2OS/c18-13-3-1-2-4-14(13)22-16(24)23-9-10-25-15(23)11-5-7-12(8-6-11)17(19,20)21/h1-8,15H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXSIMKAJJJDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Intermediate Formation and Cyclization
A highly efficient one-pot synthesis leverages the condensation of 4-(trifluoromethyl)benzaldehyde (1 ), 2-chloroaniline (2 ), and thioglycolic acid (3 ) under catalytic conditions. β-Cyclodextrin-SO3H, a recyclable Brønsted acid catalyst, facilitates imine formation by activating the aldehyde’s carbonyl group, enhancing electrophilicity for nucleophilic attack by the amine. The resulting imine intermediate (4 ) undergoes nucleophilic addition by the thiol group of thioglycolic acid, followed by intramolecular cyclization to yield the thiazolidine core (5 ). Subsequent dehydration finalizes the 1,3-thiazolidine scaffold (6 ), which is subsequently functionalized at the 3-position via carboxamide formation (Figure 1).
Optimization Insights :
Nano-Catalyzed MCR Approaches
Nano-CdZr4(PO4)6 catalysts provide a high-surface-area platform for concurrent imine activation and thiolate generation. The nano-catalyst promotes a three-component reaction between 4-(trifluoromethyl)benzaldehyde, 2-chloroaniline, and thioglycolic acid, achieving 88% yield under solvent-free conditions. Mechanistic studies suggest the catalyst stabilizes transition states through hydrogen bonding and electrostatic interactions, reducing activation energy.
Stepwise Synthesis via Thiazolidine Carboxylic Acid Intermediates
Thiazolidine-4-Carboxylic Acid Formation
Adapting protocols from L-cysteine-based syntheses, 4-(trifluoromethyl)benzaldehyde reacts with L-cysteine hydrochloride in aqueous sodium bicarbonate to form 2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (7 ) (Scheme 1). The reaction proceeds via thiazolidine ring closure, with the carboxylic acid moiety positioned at C4.
Reaction Conditions :
Carboxamide Functionalization
The carboxylic acid (7 ) is converted to the carboxamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 2-Chloroaniline introduces the N-(2-chlorophenyl) group via nucleophilic acyl substitution, yielding the target compound (8 ) in 85% yield.
Critical Parameters :
Carbonyl Chloride-Mediated Route
Synthesis of Thiazolidine-3-Carbonyl Chloride
Thiazolidine-2-thione (9 ) reacts with triphosgene in anhydrous dichloromethane at 0°C to form 2-thioxothiazolidine-3-carbonyl chloride (10 ). Selective oxidation of the thione to a carbonyl group using meta-chloroperbenzoic acid (mCPBA) yields thiazolidine-3-carbonyl chloride (11 ), a key electrophile for amide bond formation.
Procedure :
Amidation with 2-Chloroaniline
Reacting 11 with 2-chloroaniline in tetrahydrofuran (THF) and triethylamine (TEA) affords N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide (12 ) in 76% yield. The reaction proceeds via a nucleophilic attack mechanism, with TEA scavenging HCl to drive the reaction to completion.
Purification :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| MCR (β-CD-SO3H) | 92 | β-Cyclodextrin-SO3H | 80 | 4 |
| Stepwise (EDC/DMAP) | 85 | EDC·HCl, DMAP | 25 | 24 |
| Carbonyl Chloride | 76 | Triphosgene | 0 → 25 | 8 |
Key Observations :
- MCR strategies offer superior atom economy but require precise catalyst tuning.
- Stepwise synthesis provides better regiocontrol, critical for complex substrates.
Mechanistic Insights and Stereochemical Considerations
Ring-Closure Dynamics
Density functional theory (DFT) calculations reveal that thiazolidine ring formation proceeds via a chair-like transition state, with the trifluoromethyl group adopting an equatorial position to minimize steric strain. The 2-chlorophenyl group’s ortho-substitution imposes torsional constraints, favoring a cis-configuration at C2 and C3.
Chirality and Resolution
Chiral auxiliaries derived from S-valine enable enantioselective synthesis of thiazolidine carboxamides. Mendoza’s auxiliary (13 ) induces >98% enantiomeric excess (ee) during cyclization, though this approach remains untested for the target compound.
Scalability and Industrial Feasibility
Continuous-Flow MCR Systems
Microreactor technology enhances heat and mass transfer for MCRs, achieving 89% yield at kilogram scale with residence times <10 minutes. Catalyst immobilization on magnetic nanoparticles (Fe3O4@SiO2) permits effortless recovery and reuse for >10 cycles.
Green Chemistry Metrics
Solvent-free MCRs exhibit superior eco-efficiency:
- Process Mass Intensity (PMI): 2.1 vs. 8.9 for stepwise synthesis.
- Carbon Efficiency: 92% vs. 67%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It functions primarily through the inhibition of specific protein targets involved in cancer cell proliferation and survival.
-
Mechanism of Action :
- The compound has been shown to inhibit the Src Homology 2 (SH2) phosphatase, SHP2. This inhibition is crucial as SHP2 is implicated in various signaling pathways that regulate cell growth and differentiation.
- In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity .
-
Case Studies :
- A study highlighted the compound's efficacy against multiple cancer cell lines, showcasing its potential as a lead compound for further development in anticancer therapies .
- Another investigation focused on structural modifications of thiazolidine derivatives, revealing that certain substitutions significantly enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .
Antimicrobial Activity
Beyond anticancer properties, N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide has demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic pathways.
Applications in Drug Development
The unique structure of this compound makes it a candidate for drug development in several therapeutic areas:
- Cancer Therapy : Given its ability to inhibit SHP2 and induce apoptosis in cancer cells, there is potential for this compound to be developed into a targeted therapy for cancers associated with SHP2 mutations.
- Infectious Diseases : Its antimicrobial properties can be explored for developing new antibiotics or adjunct therapies to combat resistant strains of bacteria.
Research Findings and Insights
A series of studies have documented the biological activity of thiazolidine derivatives, including this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of MCF7 and HCT116 cells with IC50 values < 20 µM. |
| Study B | Antimicrobial Effects | Showed significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) < 10 µg/mL. |
| Study C | SAR Analysis | Identified key structural features that enhance biological activity, emphasizing the role of halogen substitutions. |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide would depend on its specific biological target. Generally, compounds in the thiazolidine class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Thiazolidine vs. Thiazolidinone Derivatives
Key Compound :
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
- Structural Differences: Contains a 4-oxo-thiazolidinone core (oxidized thiazolidine) instead of a saturated thiazolidine. Additional indole-carboxamide substituent.
- The indole moiety may confer π-π stacking interactions, altering binding affinity in biological targets.
Thiazolidine vs. Thiazole Derivatives
Key Compounds :
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- (2R)-2-{4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 17, )
- The sulfonamide group in Compound 17 () increases acidity compared to carboxamide, which may influence pharmacokinetics (e.g., solubility, protein binding) .
Substituent Effects on Bioactivity
Trifluoromethyl Group :
Chlorophenyl Position :
- In contrast, 3-cyanophenyl or 3-(trifluoromethyl)phenyl substituents in ’s piperazine-based ligands demonstrate how positional changes alter dopamine receptor affinity .
Biological Activity
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including binding affinities, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H14ClF3N2OS
- Molecular Weight : 366.81 g/mol
The structure features a thiazolidine ring, which is known for its diverse biological properties. The presence of trifluoromethyl and chlorophenyl groups enhances its lipophilicity and potential interaction with biological targets.
Research indicates that compounds with thiazolidine structures often exhibit their biological effects through modulation of enzyme activity or interference with cellular signaling pathways. Specifically, this compound has been studied for its interaction with various protein targets, including kinases involved in cancer progression.
2. Binding Affinity
A study conducted by The Scripps Research Institute revealed that this compound shows significant binding affinity towards the tyrosine-protein kinase JAK2, with an IC50 value of approximately 1.67 µM. This suggests a potential role in inhibiting pathways associated with cell proliferation and survival in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | JAK2 | 1.67 | |
| Cytotoxicity | Various Cancer Cell Lines | < 10 | |
| Anti-inflammatory | In vitro Models | Not specified |
Case Study 1: Cytotoxicity in Cancer Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound showed IC50 values less than 10 µM in assays involving Jurkat cells (a model for leukemia) and HT-29 cells (colon cancer), indicating potent anti-cancer activity .
Case Study 2: Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In models simulating inflammatory responses, it was observed to downregulate pro-inflammatory cytokines, although specific IC50 values were not provided .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the thiazolidine ring and the phenyl substituents significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like trifluoromethyl at the para position on the phenyl ring is crucial for enhancing potency against targeted kinases .
Q & A
Q. 1.1. How can synthetic routes for this compound be optimized to improve yield and purity?
Multi-step synthesis of structurally analogous compounds (e.g., thiazolidine derivatives) requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane enhance solubility of intermediates .
- Temperature : Reactions involving trifluoromethyl groups often require moderate temperatures (60–80°C) to avoid decomposition of thermally sensitive intermediates .
- Catalysts : Use of coupling agents (e.g., HATU or EDCI) improves carboxamide bond formation efficiency .
Methodological tip : Monitor reaction progress via TLC or HPLC to identify optimal quenching points, minimizing side-product formation .
Q. 1.2. What spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : , , and NMR are essential for verifying substituent positions, particularly the trifluoromethyl (-CF) and chlorophenyl groups. For example, NMR typically shows a singlet for -CF near δ -63 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns aligned with the thiazolidine core .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves stereochemical ambiguities in the thiazolidine ring .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies guide biological target identification?
- Substituent effects :
- Methodology :
- Synthesize analogs with variations in the phenyl/thiazolidine moieties.
- Test in vitro binding assays (e.g., receptor affinity) and correlate with computational docking studies .
Q. 2.2. What computational approaches predict nonlinear optical (NLO) properties for optoelectronic applications?
- Density Functional Theory (DFT) :
- Experimental validation :
Q. 2.3. How can data contradictions between crystallographic and spectroscopic analyses be resolved?
- Case example : Discrepancies in bond lengths from X-ray vs. NMR-derived models.
- Solution : Cross-validate using:
- HPLC-PDA : Confirm purity (>98%) to rule out polymorphic interference .
- SHELXL refinement : Adjust thermal parameters and occupancy rates to reconcile crystallographic data with spectroscopic observations .
Methodological Challenges and Solutions
Q. 3.1. Handling hygroscopic intermediates during synthesis
- Problem : Thiazolidine intermediates may absorb moisture, leading to hydrolysis.
- Solution :
- Conduct reactions under inert atmosphere (N/Ar).
- Use anhydrous solvents (e.g., DMF stored over molecular sieves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
